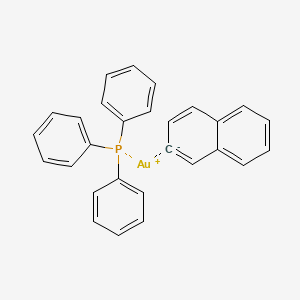
2-Naphthalenyl(triphenylphosphine)gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenyl(triphenylphosphine)gold: is an organometallic compound that consists of a gold atom coordinated to a triphenylphosphine ligand and a 2-naphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenyl(triphenylphosphine)gold typically involves the reaction of a gold precursor, such as gold chloride, with triphenylphosphine and 2-naphthalenylboronic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and microfluidic systems could be employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthalenyl(triphenylphosphine)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold nanoparticles.
Substitution: The triphenylphosphine ligand can be substituted with other ligands, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold nanoparticles.
Substitution: New gold complexes with different ligands.
Aplicaciones Científicas De Investigación
2-Naphthalenyl(triphenylphosphine)gold has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation and cross-coupling reactions.
Materials Science: The compound is employed in the synthesis of gold nanoparticles, which have applications in electronics, optics, and sensing.
Medicine: Gold complexes, including this compound, are being investigated for their potential anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenyl(triphenylphosphine)gold involves its interaction with various molecular targets. The gold atom can coordinate with sulfur-containing biomolecules, such as cysteine and glutathione, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects in treating diseases like cancer and infections .
Comparación Con Compuestos Similares
- Triphenylphosphine gold(I) chloride
- Triphenylphosphine gold(I) cyanide
- Triphenylphosphine gold(I) thiolate
Comparison: 2-Naphthalenyl(triphenylphosphine)gold is unique due to the presence of the 2-naphthalenyl group, which can enhance its stability and reactivity compared to other triphenylphosphine gold(I) complexes. This structural difference can lead to variations in catalytic activity, biological interactions, and overall chemical behavior .
Propiedades
Fórmula molecular |
C28H22AuP |
|---|---|
Peso molecular |
586.4 g/mol |
Nombre IUPAC |
gold(1+);2H-naphthalen-2-ide;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C10H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;/h1-15H;1-3,5-8H;/q;-1;+1 |
Clave InChI |
UPVVYXIZMRUEBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C=[C-]C=CC2=C1.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


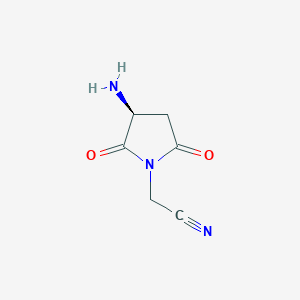
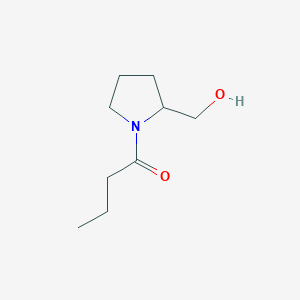

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
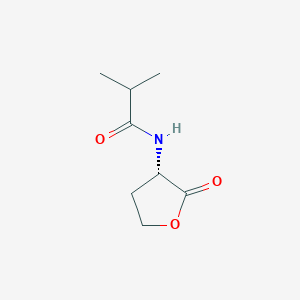

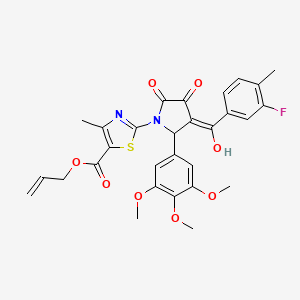

![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
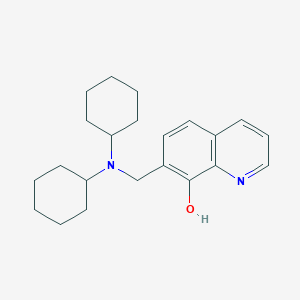
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
